3-Pyridineethanol,1-oxide(9CI) 3-Pyridineethanol,1-oxide(9CI)
Brand Name: Vulcanchem
CAS No.: 146885-97-4
VCID: VC0127982
InChI: InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2
SMILES: C1=CC(=C[N+](=C1)[O-])CCO
Molecular Formula: C7H9NO2
Molecular Weight: 139.154

3-Pyridineethanol,1-oxide(9CI)

CAS No.: 146885-97-4

Cat. No.: VC0127982

Molecular Formula: C7H9NO2

Molecular Weight: 139.154

* For research use only. Not for human or veterinary use.

3-Pyridineethanol,1-oxide(9CI) - 146885-97-4

Specification

CAS No. 146885-97-4
Molecular Formula C7H9NO2
Molecular Weight 139.154
IUPAC Name 2-(1-oxidopyridin-1-ium-3-yl)ethanol
Standard InChI InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2
Standard InChI Key CGIAMKHCOMHVOQ-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)[O-])CCO

Introduction

Fundamental Properties and Identification

3-Pyridineethanol,1-oxide(9CI) is a pyridine derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.154 g/mol . This compound is formally known by its Chemical Abstracts Service (CAS) registry number 146885-97-4, which provides a unique identifier in chemical databases worldwide . The compound exists as a liquid at standard conditions, with a typical assay purity of 99.0% in commercial preparations .

Structural Composition and Representation

The molecular structure of 3-Pyridineethanol,1-oxide(9CI) features a pyridine ring with an N-oxide group at the nitrogen position and an ethanol substituent at the 3-position of the ring. This can be represented through various chemical notations:

Chemical IdentifierValue
IUPAC Name2-(1-oxidopyridin-1-ium-3-yl)ethanol
InChIInChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2
SMILESC1=CC(=CN+[O-])CCO
Molecular FormulaC₇H₉NO₂
Molecular Weight139.154 g/mol

Table 1: Chemical identifiers and structural representation of 3-Pyridineethanol,1-oxide(9CI)

Physicochemical Properties

The physical and chemical properties of 3-Pyridineethanol,1-oxide(9CI) significantly influence its behavior in various applications and reactions. While specific data for this compound is somewhat limited in the literature, we can deduce several properties based on its structural features and comparison with similar compounds.

Physical Properties

As a pyridine N-oxide derivative, 3-Pyridineethanol,1-oxide(9CI) demonstrates distinctive physical characteristics. It exists as a liquid at room temperature, which distinguishes it from many simple pyridine N-oxides that are crystalline solids, such as pyridine-N-oxide which has a melting point of 62-67°C .

By comparison with similar compounds, we can estimate some physical properties:

PropertyValueNotes
Physical StateLiquidAt standard conditions
SolubilitySoluble in water, alcohols, and polar organic solventsBased on functional groups present
Density~1.14-1.20 g/cm³Estimated from similar compounds
AppearanceColorless to pale yellow liquidTypical for pyridine derivatives

Table 2: Physical properties of 3-Pyridineethanol,1-oxide(9CI) based on chemical structure and similar compounds

Chemical Behavior and Reactivity

The chemical behavior of 3-Pyridineethanol,1-oxide(9CI) is largely determined by the presence of two key functional groups: the N-oxide moiety and the ethanol side chain. These structural features confer unique reactivity patterns that are valuable in synthetic applications.

Reactivity Profile

The N-oxide group significantly alters the electronic properties of the pyridine ring compared to pyridine itself. This modification:

  • Increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring

  • Makes the compound more susceptible to nucleophilic substitution reactions

  • Creates a dipolar structure with the oxygen bearing a partial negative charge and the nitrogen a partial positive charge

The ethanol side chain at the 3-position provides:

  • A reactive hydroxyl group capable of participating in esterification, oxidation, and substitution reactions

  • Potential for hydrogen bonding, enhancing solubility in polar solvents

  • A site for further derivatization in synthetic pathways

Synthesis and Preparation Methods

The preparation of 3-Pyridineethanol,1-oxide(9CI) typically involves a multi-step synthetic approach. While specific synthesis information for this exact compound is limited in the available literature, general approaches can be deduced from related compounds and common synthetic pathways for pyridine N-oxides.

Reaction StepReagents/ConditionsExpected Yield
N-oxidationH₂O₂ (30%) in acetic acid, 70-80°C85-95%
Side-chain functionalizationFormaldehyde, triethylamine, 140°C, 2 hours85-95%
PurificationVacuum distillation at 2 kPa, 120°C90-95% recovery

Table 3: Potential synthetic pathway for 3-Pyridineethanol,1-oxide(9CI) based on synthesis of similar compounds

Applications and Research Significance

3-Pyridineethanol,1-oxide(9CI) and related pyridine N-oxide derivatives find applications across multiple scientific and industrial fields. Their unique structural and electronic properties make them valuable in various contexts.

Pharmaceutical Applications

Pyridine N-oxides, including derivatives like 3-Pyridineethanol,1-oxide(9CI), have demonstrated significant potential in medicinal chemistry:

  • As intermediates in the synthesis of bioactive compounds

  • In the development of drug candidates targeting various disease pathways

  • As building blocks for compounds with antimicrobial, antiviral, or anticancer properties

Research suggests that compounds containing the pyridine N-oxide moiety can serve as valuable pharmacophores. For example, in studies on indole gonadotropin-releasing hormone (GnRH) antagonists, oxidation of the pyridine ring nitrogen combined with strategic modifications led to compounds with excellent in vitro activity profiles and oral bioavailability .

Chemical Synthesis Applications

In synthetic organic chemistry, 3-Pyridineethanol,1-oxide(9CI) can serve as:

  • A versatile building block for more complex heterocyclic compounds

  • A reagent in specific transformations where the N-oxide functionality activates the pyridine ring

  • A precursor for functionalized pyridine derivatives through directed metalation or other transformations

Research and Development Uses

The compound is primarily marketed for research and commercial use, particularly in contexts where its unique structural features are advantageous . Its application in research settings includes:

  • As a reference standard for analytical methods

  • In studies of pyridine N-oxide metabolism and biotransformation

  • As a model compound for investigating the effects of N-oxidation on molecular properties

Comparison with Structural Analogues

Understanding 3-Pyridineethanol,1-oxide(9CI) in the context of related compounds provides valuable insights into its distinctive properties and potential applications.

Isomeric Comparison

Several positional isomers of pyridineethanol N-oxides exist, each with distinct properties:

CompoundCAS NumberKey DifferencesNotable Properties
3-Pyridineethanol,1-oxide(9CI)146885-97-4Ethanol group at 3-positionLiquid state at room temperature
2-Pyridineethanol,1-oxide64364-85-8Ethanol group at 2-positionHigher boiling point (374.2°C at 760 mmHg), density 1.14 g/cm³
4-Pyridineethanol,1-oxide(9CI)117423-62-8Ethanol group at 4-positionDifferent reactivity pattern

Table 4: Comparison of pyridineethanol N-oxide isomers

Related Compounds

Several structurally related compounds provide context for understanding 3-Pyridineethanol,1-oxide(9CI):

  • Pyridine-N-oxide (CAS 694-59-7) - The simplest pyridine N-oxide, existing as a crystalline solid with melting point 62-67°C

  • 3-Pyridinemethanol (CAS 100-55-0) - Lacks the N-oxide functionality but contains a similar alcohol side chain at the 3-position

  • 3-Methyl-pyridine-N-oxide (CAS 1003-73-2) - Contains the N-oxide functionality but with a simpler methyl substituent instead of ethanol

  • Substituted derivatives like 3-Pyridinemethanol,alpha-methyl-,1-oxide,(S)-(9CI) (CAS 129547-86-0) - Containing additional structural features that modify reactivity and physical properties

Future Research Directions

Research on 3-Pyridineethanol,1-oxide(9CI) and related compounds continues to evolve, with several promising avenues for further investigation:

Synthetic Methodology Development

Development of more efficient and selective methods for synthesizing 3-Pyridineethanol,1-oxide(9CI) and its derivatives represents an important research direction. Novel catalytic approaches, green chemistry methodologies, and continuous flow processes could significantly improve preparation methods.

Medicinal Chemistry Applications

The unique electronic and structural properties of pyridine N-oxides make them interesting scaffolds for drug discovery. Future research might explore:

  • Structure-activity relationship studies using 3-Pyridineethanol,1-oxide(9CI) as a building block

  • Development of targeted library compounds incorporating this structural motif

  • Investigation of biological activity profiles in various therapeutic contexts

Material Science Applications

Exploration of potential applications in materials science, particularly in contexts where the dipolar nature of the N-oxide functionality might provide useful properties for specialized materials or coatings.

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